Cas no 352216-57-0 (ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carboxylate)
ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- <br>5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a ]pyrimidine-3-carboxylic acid ethyl ester
- ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carboxylate
- C20H14F3N3O2
- AG-227/37320055
- ethyl5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- ethyl 7-(trifluoromethyl)-5-(naphthalen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- 352216-57-0
- EN300-229024
- DTXSID20359941
- CS-0298892
- ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
- BBL039775
- ethyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- AKOS000305817
- ethyl 5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- STK349304
-
- MDL: MFCD02324914
- Inchi: 1S/C20H14F3N3O2/c1-2-28-19(27)15-11-24-26-17(20(21,22)23)10-16(25-18(15)26)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,2H2,1H3
- InChI Key: VDLKMBVSFAPMGS-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C2C=CC3C=CC=CC=3C=2)=NC2=C(C(=O)OCC)C=NN21)(F)F
Computed Properties
- Exact Mass: 385.10381118Da
- Monoisotopic Mass: 385.10381118Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 573
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 56.5Ų
ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369562-50mg |
Ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
352216-57-0 | 98% | 50mg |
¥1515.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369562-100mg |
Ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
352216-57-0 | 98% | 100mg |
¥2613.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369562-250mg |
Ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
352216-57-0 | 98% | 250mg |
¥3477.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369562-500mg |
Ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
352216-57-0 | 98% | 500mg |
¥5853.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369562-1g |
Ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
352216-57-0 | 98% | 1g |
¥6505.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369562-2.5g |
Ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
352216-57-0 | 98% | 2.5g |
¥10951.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369562-5g |
Ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
352216-57-0 | 98% | 5g |
¥18363.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369562-10g |
Ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
352216-57-0 | 98% | 10g |
¥33199.00 | 2024-05-17 | |
| A2B Chem LLC | AJ04985-10mg |
ethyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
352216-57-0 | 95% | 10mg |
$225.00 | 2024-04-20 | |
| A2B Chem LLC | AJ04985-20mg |
ethyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
352216-57-0 | 95% | 20mg |
$237.00 | 2024-04-20 |
ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carboxylate Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo1,5-apyrimidine-3-carboxylate
Ethyl 5-(Naphthalen-2-yl)-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxylate: A Comprehensive Overview
Ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, with CAS No. 352216-57-0, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a pyrazolo[1,5-a]pyrimidine core, a naphthalene moiety at the 5-position, and a trifluoromethyl group at the 7-position. The ethyl ester functionality at the 3-position further enhances its chemical versatility.
The pyrazolo[1,5-a]pyrimidine scaffold is a heterocyclic structure that has been extensively studied due to its potential as a bioactive molecule. The integration of a naphthalen-2-yl group introduces aromaticity and enhances the compound's ability to participate in π–π interactions, which are crucial for molecular recognition and binding in biological systems. The trifluoromethyl group at the 7-position not only increases the compound's lipophilicity but also contributes to its stability under various chemical conditions.
Recent studies have highlighted the potential of ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate as a promising candidate in drug discovery. Researchers have explored its activity against various enzymes and receptors, particularly in the context of cancer therapy. The compound has shown selective inhibition of certain kinases, making it a valuable lead for developing targeted therapies.
In addition to its pharmacological applications, this compound has also been investigated for its electronic properties. The combination of the pyrazolo[1,5-a]pyrimidine core and the electron-withdrawing trifluoromethyl group makes it an attractive candidate for use in organic electronics. Recent research has demonstrated its potential as a component in light-emitting diodes (LEDs) and other optoelectronic devices.
The synthesis of ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyrazolo[1,5-a]pyrimidine ring system through cyclization reactions and the subsequent introduction of substituents at specific positions to achieve the desired functionality.
From an environmental perspective, this compound has been subjected to rigorous testing to assess its biodegradability and eco-toxicity. Initial findings suggest that it exhibits moderate biodegradation under aerobic conditions, which aligns with current regulatory standards for chemical safety.
Looking ahead, ongoing research is focused on optimizing the synthesis of ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate to enhance yield and reduce costs. Additionally, efforts are underway to explore its application in advanced materials science, particularly in the development of novel sensors and energy storage devices.
In conclusion, ethyl 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate represents a versatile and innovative compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers in both academic and industrial settings. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in the advancement of science and technology.
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